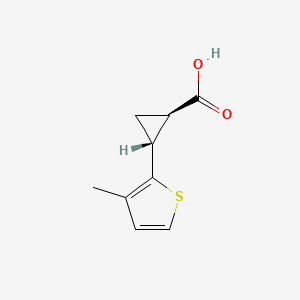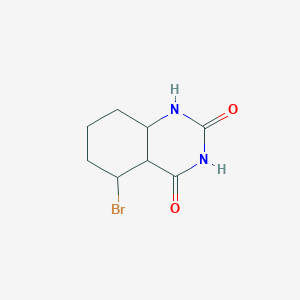
5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the bromination of a quinazoline precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline diones with additional functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The quinazoline core can interact with various biological pathways, potentially leading to the modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
5-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione:
Uniqueness
The presence of the bromine atom in 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics can enhance its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
QVLJCOJJZHSVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)Br)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


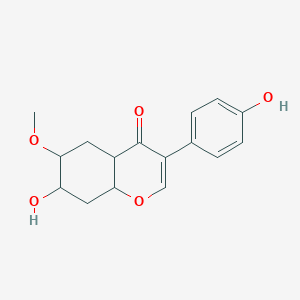
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methylpyrazolidin-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12357778.png)
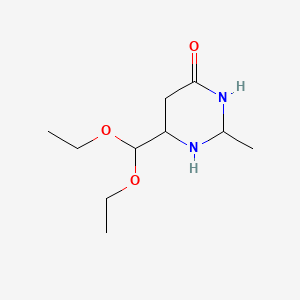
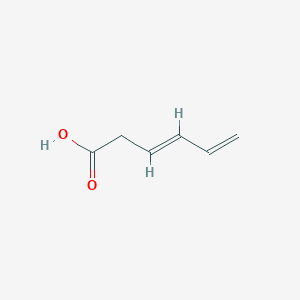
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
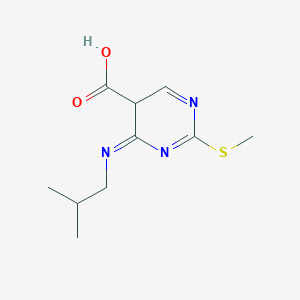
![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
![4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride](/img/structure/B12357843.png)
